2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid

Physicochemical profiling Medicinal chemistry Lead optimization

2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid (CAS 1858793-72-2, molecular formula C9H17NO3, molecular weight 187.24 g/mol) is a cyclopentane-based β-amino acid derivative bearing an aminomethyl group at the 1-position, a methyl substituent at the 2-position, and a hydroxyacetic acid moiety attached to the cyclopentane ring. The compound is commercially supplied at a minimum purity of 95% and is intended for laboratory research use only.

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
Cat. No. B13166365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1CCCC1(CN)C(C(=O)O)O
InChIInChI=1S/C9H17NO3/c1-6-3-2-4-9(6,5-10)7(11)8(12)13/h6-7,11H,2-5,10H2,1H3,(H,12,13)
InChIKeyCUYUPQYEJNTWMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid (CAS 1858793-72-2): Structural and Physicochemical Baseline for Cyclopentane-Based Amino Acid Selection


2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid (CAS 1858793-72-2, molecular formula C9H17NO3, molecular weight 187.24 g/mol) is a cyclopentane-based β-amino acid derivative bearing an aminomethyl group at the 1-position, a methyl substituent at the 2-position, and a hydroxyacetic acid moiety attached to the cyclopentane ring . The compound is commercially supplied at a minimum purity of 95% and is intended for laboratory research use only . Its structure distinguishes it from des-methyl (CAS 1512289-43-8), 3-methyl regioisomer (CAS 1558882-89-5), and cyclohexane-based gabapentinoid analogs through the specific combination of a cyclopentane scaffold, a 2-methyl group, and an α-hydroxy acid side chain .

Why Cyclopentane-Based Amino Acid Analogs Cannot Be Interchanged with 2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid


The 2-methyl substitution on the cyclopentane ring of 2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid (CAS 1858793-72-2) creates a steric and electronic environment distinct from its des-methyl analog (CAS 1512289-43-8) and 3-methyl regioisomer (CAS 1558882-89-5). In α2δ ligand pharmacology, even a single methyl group positional shift can alter binding affinity, selectivity, and pharmacokinetic profile, as demonstrated in the gabapentin-to-pregabalin evolution where the addition of a methyl group to the cyclohexane scaffold yielded a 3–10× increase in α2δ binding affinity and improved oral bioavailability [1]. The presence of the α-hydroxy group further differentiates this compound from simple cyclopentylacetic acid derivatives (e.g., CAS 60142-99-6), introducing an additional hydrogen-bond donor/acceptor site that can modulate target engagement, solubility, and metabolic stability [2]. Generic substitution among these analogs without experimental validation risks altering critical molecular recognition parameters, making compound-specific characterization essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid Versus Closest Analogs


Molecular Weight and Hydrogen-Bonding Capacity Differentiation Versus Des-Methyl Analog

The target compound (CAS 1858793-72-2) possesses a molecular weight of 187.24 g/mol and contains four hydrogen-bond acceptors and three hydrogen-bond donors (estimated from C9H17NO3: carboxyl O×2, hydroxyl O×1, amino N×1; donors: OH×2, NH2×2). The des-methyl analog 2-[1-(aminomethyl)cyclopentyl]-2-hydroxyacetic acid (CAS 1512289-43-8) has a molecular weight of 173.21 g/mol (C8H15NO3) . The 14.03 Da mass difference corresponds to a single methylene (–CH2–) group, which adds lipophilicity and steric bulk to the target compound. This increased molecular volume can influence passive membrane permeability, metabolic stability, and target-binding pocket complementarity [1].

Physicochemical profiling Medicinal chemistry Lead optimization

Regioisomeric Methyl Position Differentiation: 2-Methyl vs. 3-Methyl Cyclopentyl Substitution

The target compound features a methyl group at the 2-position of the cyclopentane ring, whereas the 3-methyl regioisomer (CAS 1558882-89-5) bears the substituent at the 3-position . In the field of α2δ ligands, the spatial positioning of methyl groups on the cyclopentane scaffold has been explicitly correlated with differential binding activity. For instance, (3S,4S)-(1-aminomethyl-3,4-dimethyl-cyclopentyl)-acetic acid (a 3,4-dimethyl analog) is identified as a distinct α2δ ligand entity separate from 2-substituted cyclopentyl derivatives [1]. The 2-methyl position in the target compound places the substituent adjacent to the quaternary center bearing the aminomethyl and hydroxyacetic acid groups, creating a distinct steric environment that can alter conformational preferences and target recognition relative to the 3-methyl isomer [2].

Regioisomer selectivity Structure-activity relationship Chiral building block

α-Hydroxy Acid Moiety Differentiation Versus Non-Hydroxylated Cyclopentylacetic Acid Building Blocks

The target compound contains an α-hydroxyacetic acid group (HO–CH–COOH attached to the cyclopentyl quaternary carbon), whereas the simpler building block [1-(aminomethyl)cyclopentyl]acetic acid (CAS 60142-99-6) lacks the hydroxyl substituent . The α-hydroxy group introduces an additional hydrogen-bond donor site and increases the topological polar surface area (TPSA) by approximately 20 Ų relative to the non-hydroxylated analog [1]. In medicinal chemistry, α-hydroxy acid motifs are known to influence metabolic stability—particularly resistance to oxidative deamination—and can serve as key recognition elements for enzymes such as HDACs and MAOs, where the hydroxy group participates in zinc-chelation or substrate-mimicry interactions [2].

Functional group compatibility Hydrogen bonding Metabolic stability

Commercial Availability and Purity Benchmarking Against Closest Analogs

The target compound (CAS 1858793-72-2) is available from Leyan (Product No. 2106122) at 95% purity . The des-methyl analog (CAS 1512289-43-8) is available from the same supplier at 95% purity (Product No. 2048307) . The 3-methyl regioisomer (CAS 1558882-89-5) is listed by CymitQuimica but marked as a discontinued product, indicating limited commercial accessibility . For procurement purposes, the target compound offers a reliable supply chain with defined purity specifications, whereas the 3-methyl regioisomer cannot be reliably sourced.

Chemical procurement Building block supply Purity specification

Recommended Research and Procurement Application Scenarios for 2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid (CAS 1858793-72-2)


α2δ Ligand Structure-Activity Relationship (SAR) Programs Requiring Methyl-Substituted Cyclopentyl Scaffolds

Researchers developing next-generation α2δ ligands for neuropathic pain, epilepsy, or anxiety disorders can employ this compound as a key building block. The 2-methyl substitution on the cyclopentane ring provides a distinct steric profile that, based on class-level inference from gabapentinoid SAR, may yield differentiated binding affinity and selectivity profiles compared to des-methyl and 3-methyl analogs [1]. The α-hydroxy acid moiety further enables exploration of hydrogen-bond-mediated target interactions not accessible with simple acetic acid derivatives [2].

Chiral Pool Synthesis and Enantioselective Method Development Leveraging the Quaternary Center

The quaternary carbon at the 1-position of the cyclopentane ring, bearing both the aminomethyl and hydroxyacetic acid groups, constitutes a synthetic challenge that makes this compound valuable for asymmetric synthesis methodology development. The 2-methyl group introduces additional stereochemical complexity, enabling studies of substrate-controlled diastereoselectivity that cannot be performed with the des-methyl analog (CAS 1512289-43-8) .

Hydroxy Acid-Directed Bioconjugation and Prodrug Design

The α-hydroxyacetic acid functional group provides a unique handle for esterification, amidation, or metal-chelating conjugation strategies. This differentiates the compound from non-hydroxylated cyclopentylacetic acid building blocks (CAS 60142-99-6) for applications requiring controlled release, targeted delivery, or enzyme-inhibitor design (e.g., HDAC or MAO inhibition, where the α-hydroxy motif may contribute to zinc-binding or active-site recognition) [1][2].

Building Block Procurement for Methyl-Branched Cyclic Amino Acid Libraries

Given the commercial discontinuation of the 3-methyl regioisomer (CAS 1558882-89-5), the target compound represents the only reliably sourced methyl-substituted cyclopentyl-hydroxyacetic acid building block currently available . Procurement teams constructing diverse cyclic amino acid libraries should prioritize CAS 1858793-72-2 to ensure synthetic tractability and supply continuity for methyl-branched cyclopentane SAR exploration.

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